molecular formula C19H14N4O3S B293515 7-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

7-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Numéro de catalogue B293515
Poids moléculaire: 378.4 g/mol
Clé InChI: NRCWJNMIKIUJNA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one, also known as DT-010, is a novel compound that has been gaining attention in the scientific community for its potential therapeutic applications. DT-010 is a small molecule that belongs to the class of thiadiazolo-triazine derivatives. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Applications De Recherche Scientifique

7-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, and its mechanism of action has been investigated to understand its effects on different cellular and molecular pathways.

Mécanisme D'action

7-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one exerts its effects by modulating different signaling pathways involved in cell proliferation, apoptosis, and inflammation. The compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5), which are involved in inflammation and cancer progression. 7-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one also activates the protein kinase A (PKA) pathway, which regulates cell proliferation and apoptosis.
Biochemical and Physiological Effects
7-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. 7-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

7-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It also has good solubility in water and organic solvents, making it easy to use in different assays. However, 7-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has some limitations, such as its poor bioavailability and toxicity at high doses. These limitations need to be addressed before the compound can be used in clinical trials.

Orientations Futures

7-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has shown promising results in preclinical studies, and several future directions can be explored to further understand its potential therapeutic applications. One direction is to investigate the compound's effects on different cancer types and explore its potential as a combination therapy with other anticancer drugs. Another direction is to study the compound's effects on different neurological disorders and explore its potential as a cognitive enhancer. Additionally, further studies are needed to optimize the compound's pharmacokinetics and toxicity profile for clinical applications.
Conclusion
7-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its effects on different signaling pathways. 7-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has various biochemical and physiological effects, and its advantages and limitations for lab experiments need to be addressed before it can be used in clinical trials. Several future directions can be explored to further understand the compound's potential therapeutic applications.

Méthodes De Synthèse

7-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been synthesized using different methods. One of the most common methods involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with 3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one in the presence of a base such as potassium carbonate. The reaction yields 7-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one as a white solid in good yields. Other methods involve the use of different starting materials and reaction conditions.

Propriétés

Formule moléculaire

C19H14N4O3S

Poids moléculaire

378.4 g/mol

Nom IUPAC

7-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-phenyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C19H14N4O3S/c24-18-17(13-4-2-1-3-5-13)20-21-19-23(18)22-16(27-19)11-12-6-7-14-15(10-12)26-9-8-25-14/h1-7,10H,8-9,11H2

Clé InChI

NRCWJNMIKIUJNA-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)CC3=NN4C(=O)C(=NN=C4S3)C5=CC=CC=C5

SMILES canonique

C1COC2=C(O1)C=CC(=C2)CC3=NN4C(=O)C(=NN=C4S3)C5=CC=CC=C5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.